molecular formula C12H15BrO3 B8161691 Tert-butyl 5-bromo-2-methoxybenzoate

Tert-butyl 5-bromo-2-methoxybenzoate

Cat. No.: B8161691
M. Wt: 287.15 g/mol
InChI Key: GGWVSXPKPZALBU-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-methoxybenzoate: is an organic compound with the molecular formula C12H15BrO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-methoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of compounds like tert-butyl 5-amino-2-methoxybenzoate.

    Oxidation: Formation of tert-butyl 5-bromo-2-formylbenzoate.

    Reduction: Formation of tert-butyl 5-bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom serves as a versatile handle for further functionalization.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a key intermediate in the synthesis of medicinal compounds, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-methoxybenzoate largely depends on its chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity.

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor for certain enzymes, particularly those involved in ester hydrolysis.

    Receptor Binding: The aromatic structure may allow it to interact with specific receptors or proteins, influencing biological pathways.

Comparison with Similar Compounds

    Tert-butyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Tert-butyl 5-bromo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl 5-chloro-2-methoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: Tert-butyl 5-bromo-2-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(13)5-6-10(9)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVSXPKPZALBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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